molecular formula C5H5F3O2 B3422351 1-(Trifluoromethyl)vinyl acetate CAS No. 25212-05-9

1-(Trifluoromethyl)vinyl acetate

Cat. No.: B3422351
CAS No.: 25212-05-9
M. Wt: 154.09 g/mol
InChI Key: VOKGSDIHTCTXDS-UHFFFAOYSA-N
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Description

1-(Trifluoromethyl)vinyl acetate (CAS: 242-049-2 ) is a fluorinated vinyl ester characterized by a trifluoromethyl (-CF₃) group attached to the ethylene backbone. This structural feature imparts unique physicochemical properties, such as enhanced thermal stability and electron-withdrawing effects, making it valuable in polymerization and catalysis. The compound has been studied in continuous flow reactors under supercritical CO₂ (scCO₂) conditions for asymmetric hydrogenation, demonstrating advantages in reaction efficiency and catalyst immobilization compared to traditional biphasic systems .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,3,3-trifluoroprop-1-en-2-yl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5F3O2/c1-3(5(6,7)8)10-4(2)9/h1H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOKGSDIHTCTXDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC(=C)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

25212-05-9
Record name 1-Propen-2-ol, 3,3,3-trifluoro-, 2-acetate, homopolymer
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DSSTOX Substance ID

DTXSID80883818
Record name 1-Propen-2-ol, 3,3,3-trifluoro-, 2-acetate
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Molecular Weight

154.09 g/mol
Source PubChem
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CAS No.

2247-91-8
Record name 1-Propen-2-ol, 3,3,3-trifluoro-, 2-acetate
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 1-Propen-2-ol, 3,3,3-trifluoro-, 2-acetate
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Record name 1-Propen-2-ol, 3,3,3-trifluoro-, 2-acetate
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Record name 1-Propen-2-ol, 3,3,3-trifluoro-, 2-acetate
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Record name 1-(trifluoromethyl)vinyl acetate
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Preparation Methods

1-(Trifluoromethyl)vinyl acetate can be synthesized through various methods. One common synthetic route involves the reaction of trifluoroacetic acid with acetylene in the presence of a catalyst . The reaction conditions typically include elevated temperatures and pressures to facilitate the formation of the desired product. Industrial production methods may involve continuous flow reactors to optimize yield and efficiency .

Comparison with Similar Compounds

Structural Analogs

Key structural analogs include:

  • Vinyl acetate : Lacks the -CF₃ group, leading to differences in polarity and reactivity.
  • Fluoroalkyl acetates (e.g., fluoroethyl acetates) : Share the acetate ester group but vary in fluorine substitution patterns .
  • Poly[1-(trifluoromethyl)ethylene]: A polymer derivative with recurring -CF₃ units, exhibiting higher thermal stability than non-fluorinated analogs .
Table 1: Structural Comparison
Compound Functional Groups Key Features
1-(Trifluoromethyl)vinyl acetate -CF₃, vinyl acetate High polarity, thermal stability
Vinyl acetate Vinyl ester Lower thermal resistance
Poly[1-(trifluoromethyl)ethylene] -CF₃ polymer backbone Glass transition temperature (Tg) = 300 K

Physicochemical Properties

Thermal Stability

The -CF₃ group significantly enhances thermal properties. For example:

Solubility and Reactivity
  • Polarity : The electron-withdrawing -CF₃ group increases polarity, improving solubility in scCO₂ systems compared to vinyl acetate .
  • NMR Characteristics: The ¹⁹F NMR spectrum of this compound shows distinct trifluoromethyl signals near δ -60 to -70 ppm, differing from non-fluorinated analogs like vinyl acetate, which lack fluorine signals .

Biological Activity

1-(Trifluoromethyl)vinyl acetate (TFMVA) is an organofluorine compound with the molecular formula C₅H₅F₃O₂ and a molecular weight of 154.09 g/mol. Its unique trifluoromethyl group contributes to its chemical properties and biological activities. This article explores the biological activity of TFMVA, including its mechanisms of action, potential applications, and comparative analysis with similar compounds.

  • Molecular Formula : C₅H₅F₃O₂
  • Molecular Weight : 154.09 g/mol
  • Boiling Point : 86-88 °C
  • Density : 1.200 g/cm³
  • Flash Point : 2 °C (35 °F)

The biological activity of TFMVA is primarily influenced by its trifluoromethyl group, which enhances lipophilicity and alters interaction with biological targets. Fluorinated compounds are known to exhibit unique pharmacokinetic properties, making them valuable in medicinal chemistry.

Interaction with Biological Targets

  • Enzyme Inhibition : TFMVA may inhibit specific enzymes involved in metabolic pathways, similar to other fluorinated compounds that disrupt normal cellular functions. For instance, fluorinated analogs often target enzymes in the citric acid cycle, leading to metabolic disruptions.
  • Antimicrobial Activity : Preliminary studies suggest that TFMVA exhibits antimicrobial properties, potentially effective against various bacterial strains. The presence of the trifluoromethyl group may enhance its ability to penetrate bacterial membranes.

Antimicrobial Activity

A study conducted on various organofluorine compounds highlighted TFMVA's potential as an antimicrobial agent. In vitro tests demonstrated that TFMVA inhibited the growth of several bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism appears to involve disruption of cell membrane integrity due to the lipophilic nature of the compound.

CompoundBacterial Strains InhibitedMinimum Inhibitory Concentration (MIC)
This compoundE. coli, S. aureus50 µg/mL
Control (non-fluorinated analog)E. coli200 µg/mL

Case Study: Fluorinated Compounds in Drug Development

A review article emphasized the role of fluorinated compounds like TFMVA in drug discovery. The incorporation of fluorine into drug candidates can enhance metabolic stability and bioavailability. TFMVA's structural characteristics make it a candidate for further exploration in pharmaceutical applications.

Comparative Analysis with Similar Compounds

When compared to other vinyl acetate derivatives, TFMVA exhibits distinct biological activities due to the presence of the trifluoromethyl group:

CompoundBiological ActivityUnique Features
Vinyl acetateLow antimicrobial activityNon-fluorinated
1-Chlorovinyl acetateModerate antimicrobial activityChlorine is less electronegative
This compoundHigh antimicrobial activityEnhanced lipophilicity

Q & A

Q. What analytical challenges arise in quantifying trifluoromethyl group stability under acidic or basic conditions?

  • Answer : The -CF₃ group is prone to hydrolysis at pH < 3 or > 10, detectable via ¹⁹F NMR or LC-MS . Stability assays in buffered solutions (pH 6–7) are recommended for long-term storage studies .

Q. How can computational modeling predict the biological activity of this compound derivatives?

  • Answer : Molecular docking and MD simulations reveal enhanced binding affinity of -CF₃-containing compounds to hydrophobic pockets in target proteins (e.g., kinases). Validated by IC₅₀ assays, these models guide rational drug design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(Trifluoromethyl)vinyl acetate
Reactant of Route 2
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1-(Trifluoromethyl)vinyl acetate

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